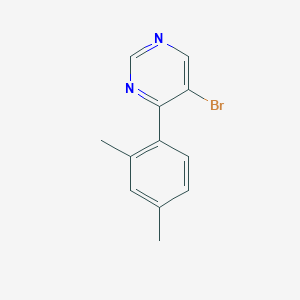

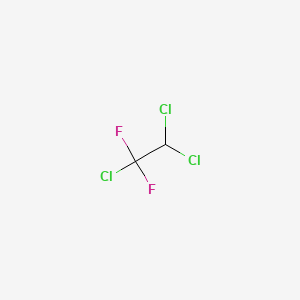

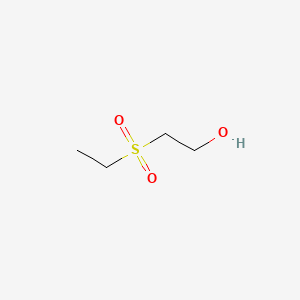

![molecular formula C9H4ClF5N2 B1294851 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole CAS No. 58457-67-3](/img/structure/B1294851.png)

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . It’s a structure that, despite being small, has a unique chemical complexity . Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The van Leusen reaction based on tosylmethylisocyanides (TosMICs) is one of the most appropriate strategies to synthesize imidazole-based medicinal molecules .Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis

Imidazole compounds can be synthesized through a variety of methods. For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Physical And Chemical Properties Analysis

Imidazole is a highly polar compound . It exhibits solubility in water and other polar solvents .科学的研究の応用

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives, including benzimidazole and other related compounds, have been extensively studied for their antitumor activities. For instance, bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides show promising antitumor properties. Some of these compounds have even progressed past preclinical testing stages, highlighting their potential in cancer therapy (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Conversion to CNS Acting Drugs

The transformation of imidazole and benzimidazole derivatives into more potent drugs targeting the Central Nervous System (CNS) has been explored, with these compounds originally used in chemotherapy exhibiting CNS side effects. This research indicates the potential for modifying such compounds to treat CNS diseases, suggesting a promising avenue for the development of new therapeutic agents (Saganuwan, S., 2020).

Antioxidant Capacity

The antioxidant capacity of imidazole derivatives has also been studied, with certain compounds showing the ability to form coupling adducts with radicals, thus demonstrating significant antioxidant potential. This suggests their use in combating oxidative stress-related conditions (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).

Heterocyclic Chemistry and New Medicines

The exploration of heterocyclic chemistry, particularly focusing on 2,3-benzodiazepines and their analogs, reveals the importance of such studies in discovering new medicines. These compounds show significant biological efficacy, indicating their potential in developing treatments for diseases currently without a cure, such as certain cancers and bacterial infections (Földesi, T., Volk, B., & Milen, M., 2018).

Therapeutic Potential of Benzimidazole

Benzimidazole derivatives are known for their wide range of therapeutic applications, including antimicrobial, antiviral, antiparasitic, and anticancer activities. The structural modifications around the benzimidazole nucleus can lead to pharmacologically active compounds of therapeutic interest, showcasing the versatility and significance of benzimidazole derivatives in medicinal chemistry (Babbar, R., Swikriti, & Arora, S., 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

6-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF5N2/c10-4-1-2-5-6(3-4)17-7(16-5)8(11,12)9(13,14)15/h1-3H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNGOBUJWGLZRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)C(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF5N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207155 |

Source

|

| Record name | 5-Chloro-2-pentafluoroethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole | |

CAS RN |

58457-67-3 |

Source

|

| Record name | Benzimidazole, 5(or 6)-chloro-2-pentafluoroethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058457673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-pentafluoroethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。